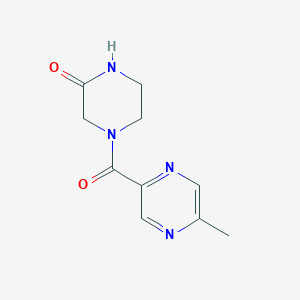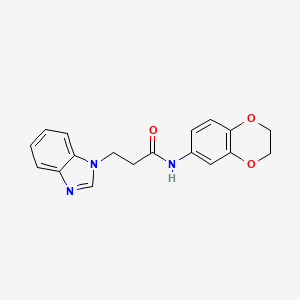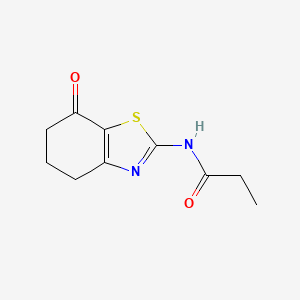
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide, also known as Bz-423, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory effects, and may have potential in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Mecanismo De Acción
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to act as a modulator of the mitochondrial permeability transition pore (mPTP), a key regulator of cell death. By inhibiting the opening of the mPTP, N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide can protect cells from apoptosis and necrosis, and may have potential in the treatment of diseases characterized by cell death, such as ischemia-reperfusion injury.
Biochemical and Physiological Effects:
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to have a number of biochemical and physiological effects, including inhibition of pro-inflammatory cytokines, modulation of the mPTP, and protection against cell death. Additionally, N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to have antioxidant properties, and may have potential in the treatment of diseases characterized by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide is its specificity for the mPTP, which allows for targeted modulation of this key regulator of cell death. Additionally, N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one limitation of N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide. One area of interest is its potential in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further investigation of its anti-inflammatory and immunomodulatory effects may reveal new potential therapeutic applications. Finally, continued research on the mechanism of action of N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide may lead to the development of new compounds with even greater specificity and efficacy.
Métodos De Síntesis
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide can be synthesized through a multi-step process, involving the reaction of 2-aminobenzothiazole with acryloyl chloride, followed by reduction with sodium borohydride and subsequent reaction with 4-oxopentanoic acid. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide has been the subject of numerous scientific studies, investigating its potential therapeutic applications. One area of research has focused on its anti-inflammatory effects, with studies showing that N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. Other studies have investigated its potential in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, with promising results.
Propiedades
IUPAC Name |
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-8(14)12-10-11-6-4-3-5-7(13)9(6)15-10/h2-5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFMVAKYPJICHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C(=O)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543288.png)
![2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7543308.png)
![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)
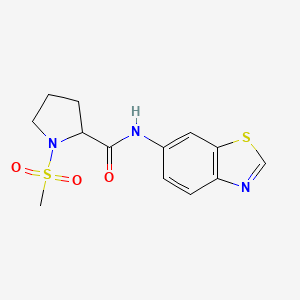
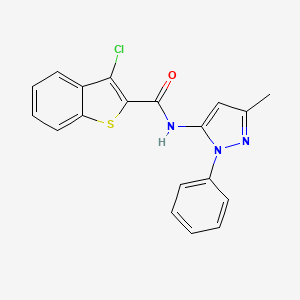
![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B7543345.png)
![Pyridin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone](/img/structure/B7543358.png)

![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
![3-Isoquinolinecarboxamide,1,2-dihydro-n-[2-(6-methoxy-1h-indol-3-yl)ethyl]-1-oxo-](/img/structure/B7543384.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)
